![molecular formula C21H26N2O7S B2613245 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2,5-dimethoxybenzenesulfonamide CAS No. 887219-11-6](/img/structure/B2613245.png)
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2,5-dimethoxybenzenesulfonamide
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Description
The compound is a complex organic molecule that likely contains a benzo[d][1,3]dioxol-5-yl group, a morpholinoethyl group, and a 2,5-dimethoxybenzenesulfonamide group . These groups are common in various pharmaceuticals and bioactive compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various methods such as the Schiff base method . The synthesis usually involves reactions with various precursors and catalysts .Scientific Research Applications
Electrochemical Detection of Carcinogenic Lead (Pb²⁺)
The synthesis and application of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) have been investigated for detecting carcinogenic lead ions (Pb²⁺) in environmental samples . Here’s how it works:
Flavoring Substance (Food Industry)
Although not a direct scientific research application, this compound is intended to be used as a flavoring substance in specific categories of food (excluding beverages) . Its synthetic origin makes it suitable for controlled flavor profiles.
Pharmaceutical and Biological Applications
Benzo[d][1,3]dioxole compounds, including this one, have been explored for their pharmaceutical and biological properties. While not specifically studied for this compound, related molecules in this class have shown:
- Antitumor Activity : Some benzo[d][1,3]dioxole derivatives exhibit antitumor effects .
- Antimicrobial Properties : Certain compounds with similar structures have demonstrated antimicrobial activity .
- COX-2 Inhibition : Benzo[d][1,3]dioxole-containing molecules have been investigated as potential COX-2 inhibitors .
- Anti-JH Activity : Another related compound, LASSBio-294, has shown inotropic and vasodilatory effects .
properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-2,5-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O7S/c1-26-16-4-6-19(27-2)21(12-16)31(24,25)22-13-17(23-7-9-28-10-8-23)15-3-5-18-20(11-15)30-14-29-18/h3-6,11-12,17,22H,7-10,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBVLTFLTBLWKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2,5-dimethoxybenzenesulfonamide |
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